
Substrat de protéasome fluorogène
Vue d'ensemble
Description
Charybdotoxin is a useful research compound. Its molecular formula is C34H45N5O7S and its molecular weight is 667.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Charybdotoxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Charybdotoxin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Visualisation de l'activité du protéasome
La nature fluorogène de ce substrat permet la visualisation de l'activité du protéasome dans les cellules. En utilisant la microscopie à fluorescence, les chercheurs peuvent surveiller le processus de dégradation des protéines en temps réel, fournissant des informations sur l'homéostasie cellulaire et la dynamique du renouvellement des protéines .
Étude de la dynamique du protéasome
Les substrats de protéasome fluorogènes sont utilisés pour étudier la localisation et la dynamique des protéasomes dans les cellules vivantes. Ceci est crucial pour comprendre le rôle des protéasomes dans divers processus cellulaires, notamment la progression du cycle cellulaire, l'apoptose et la transduction du signal .
Recherche neurologique
La charybdotoxine, un composant du venin de scorpion, est connue pour bloquer les canaux potassiques activés par le calcium. Cette propriété est utilisée dans la recherche neurologique pour comprendre le fonctionnement des canaux ioniques et pour explorer des traitements potentiels pour les affections causées par les channelopathies .
Découverte de médicaments
La capacité de la charybdotoxine à bloquer des canaux ioniques spécifiques en fait un outil précieux dans la découverte de médicaments. Les chercheurs peuvent l'utiliser pour cribler des composés qui pourraient moduler l'activité des canaux ioniques, ce qui est pertinent pour des maladies telles que l'hypertension et l'arythmie .
Études d'inhibition du protéasome
Les chercheurs utilisent des substrats fluorogènes pour mesurer les effets inhibiteurs de divers composés sur le protéasome. Ceci est particulièrement important dans la recherche sur le cancer, où les inhibiteurs du protéasome sont explorés comme agents thérapeutiques .
Recherche sur la maladie d'Alzheimer
Le substrat est utilisé comme un marqueur fluorogène pour étudier l'activité des enzymes impliquées dans la génération de plaques amyloïdes, qui sont caractéristiques de la maladie d'Alzheimer. Cela aide au développement de traitements ciblant ces enzymes .
Études immunologiques
Les produits de dégradation du protéasome peuvent être présentés à la surface cellulaire par les molécules du CMH-I. Ce processus est vital pour la réponse immunitaire, et son étude peut conduire à des progrès dans le développement de vaccins et le traitement des maladies auto-immunes .
Comprendre les maladies liées au protéasome
La perturbation de la fonction du protéasome est associée à diverses maladies, notamment les troubles neurodégénératifs et les maladies liées à l'immunité. À l'aide de substrats fluorogènes, les scientifiques peuvent étudier les mécanismes sous-jacents de ces maladies et identifier des cibles thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of the Fluorogenic Proteasome Substrate, also known as BENZYLOXYCARBONYL-L-VALYL-L-LYSYL-L-METHIONINE 4-METHYLCOUMARYL-7-AMIDE HYDROCHLORIDE or Charybdotoxin, is the proteasome . The proteasome is a complex multi-catalytic protease machinery that orchestrates protein degradation essential for maintaining cellular homeostasis .
Mode of Action
The Fluorogenic Proteasome Substrate interacts with its target, the proteasome, by blocking the proteasome’s catalytic activity . Charybdotoxin, on the other hand, occludes the pore of calcium-activated voltage-gated K+ channels by binding to one of four independent, overlapping binding sites . It binds both to the open and the closed states .
Biochemical Pathways
The blockade of the proteasome and K+ channels affects multiple biochemical pathways. The inhibition of the proteasome disrupts the degradation of proteins, affecting cellular homeostasis . The blockade of K+ channels by Charybdotoxin causes neuronal hyperexcitability .
Result of Action
The result of the action of these compounds is the disruption of normal cellular processes. The Fluorogenic Proteasome Substrate inhibits the proteasome, disrupting protein degradation and affecting cellular homeostasis . Charybdotoxin blocks K+ channels, causing neuronal hyperexcitability .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For instance, the block of K+ channels by Charybdotoxin is enhanced as the ionic strength is lowered
Safety and Hazards
Charybdotoxin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Fluorogenic Proteasome Substrate is a substrate for proteasome . It also acts as a substrate for calpain, chymotrypsin, and ingensin . The interaction of this compound with these enzymes and proteins is essential for its function .
Cellular Effects
The effects of Fluorogenic Proteasome Substrate on cells are significant. It influences cell function by interacting with various cellular processes . For instance, it blocks calcium-activated potassium channels, causing hyperexcitability of the nervous system .
Molecular Mechanism
The molecular mechanism of action of Fluorogenic Proteasome Substrate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Charybdotoxin occludes the pore of calcium-activated voltage-gated shaker K+ channels by binding to one of four independent, overlapping binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorogenic Proteasome Substrate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Fluorogenic Proteasome Substrate vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fluorogenic Proteasome Substrate is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Fluorogenic Proteasome Substrate within cells and tissues is a critical aspect of its function . It interacts with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Fluorogenic Proteasome Substrate and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKZGQYQLYCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390900 | |
| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141223-71-4 | |
| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


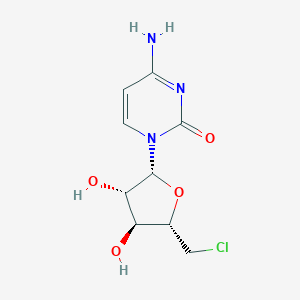
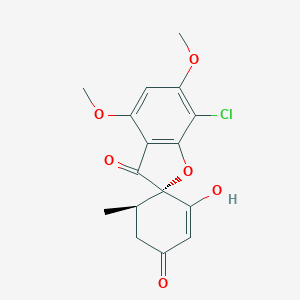
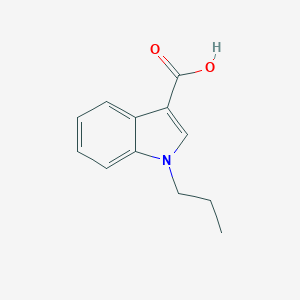

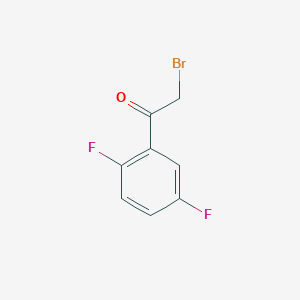

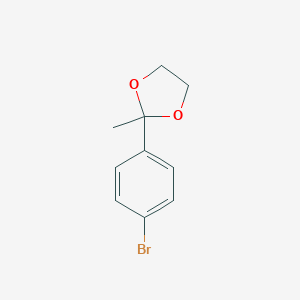


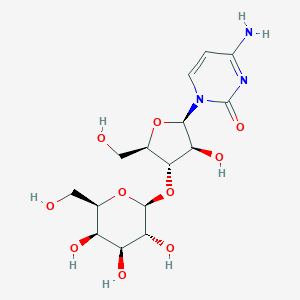

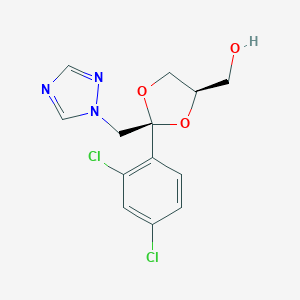

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
